(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid

Description

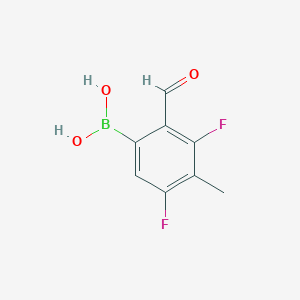

“(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid” is a multifunctional aromatic boronic acid characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a formyl group at the 2-position, and a methyl group at the 4-position. Boronic acids are widely recognized for their versatility in organic synthesis, medicinal chemistry, and materials science due to their Lewis acidity, reversible diol-binding capacity, and low toxicity . The electron-withdrawing fluorine atoms and formyl group likely modulate its electronic properties and binding affinity, while the methyl group may influence steric effects and lipophilicity .

Properties

IUPAC Name |

(3,5-difluoro-2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O3/c1-4-7(10)2-6(9(13)14)5(3-12)8(4)11/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKXGPWIEWMQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C=O)F)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid typically involves the hydroboration of corresponding alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is a common method . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired boronic acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed processes is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of boronic esters.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Employs reducing agents like sodium borohydride.

Substitution: Involves palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid, have shown promise as proteasome inhibitors, which are vital in cancer therapy. These compounds can induce apoptosis in cancer cells by disrupting protein degradation pathways. For instance, studies have demonstrated that certain boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting the proteasome activity, thereby preventing the degradation of pro-apoptotic factors .

1.2 Antidiabetic Properties

Research indicates that boronic acids can modulate insulin secretion and enhance beta-cell function, making them potential candidates for diabetes treatment. The ability of this compound to influence glucose metabolism and insulin sensitivity has been explored in preclinical studies . These compounds may help manage conditions such as type 2 diabetes by improving metabolic profiles and reducing hyperglycemia .

1.3 Antibacterial and Antiviral Activity

Boronic acids have been recognized for their antibacterial properties, especially against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The design of boronic acid derivatives that can effectively inhibit these enzymes is a focus area in combating antibiotic resistance . Additionally, some studies have indicated antiviral activity against specific viruses, suggesting a broader therapeutic potential for these compounds .

Synthesis and Catalytic Applications

2.1 Catalysts in Organic Synthesis

this compound serves as an effective catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances the electronic properties of the compound, improving its reactivity and selectivity in these reactions .

2.2 Sensor Development

The unique properties of boronic acids allow for their use in developing sensors for detecting sugars and other biomolecules. The reversible binding of boronic acids to diols makes them suitable for creating sensors that can detect glucose levels in diabetic patients . Research is ongoing to optimize these sensors for better sensitivity and specificity.

Case Studies

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ in substituent positions and functional groups. Key comparisons include:

- pKa and Reactivity: Fluorine substituents lower the pKa of boronic acids via through-space electron withdrawal, enhancing Lewis acidity at physiological pH . For example, 2,6-diarylphenylboronic acids with fluorine substitutions exhibit pKa values optimized for diol-binding applications . The target compound’s 3,5-difluoro and formyl groups likely result in a pKa lower than non-fluorinated analogs like (4-methylphenyl)boronic acid, improving reactivity in aqueous environments .

Biological Activity

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and drug development. Boronic acids are known for their unique ability to interact with biomolecules, making them valuable in various therapeutic applications, including cancer treatment and antimicrobial activity.

The compound features two fluorine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its acidity and reactivity. The presence of the formyl group at the 2-position enhances its electrophilic character, making it a suitable candidate for various biological interactions.

Biological Mechanisms

Boronic acids can form reversible covalent bonds with diols, a property that is exploited in drug design. This characteristic allows them to inhibit specific enzymes by mimicking natural substrates. The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes and other enzymes critical for cellular function. For instance, similar compounds have demonstrated anticancer properties by disrupting protein degradation pathways, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Studies indicate that derivatives of phenylboronic acids exhibit antibacterial and antifungal properties. For example, 2-formylphenylboronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli, suggesting that this compound may possess similar properties .

Research Findings

Recent research has highlighted various aspects of the biological activity of boronic acids:

- Anticancer Activity : In vitro studies have demonstrated that boronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting key regulatory proteins involved in cell proliferation . Specifically, compounds similar to this compound have been linked to increased intracellular calcium levels and subsequent caspase activation.

- Antimicrobial Properties : The compound has been investigated for its potential as an antibacterial agent. Research indicates that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in substituents can enhance efficacy against certain pathogens.

Data Tables

| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| AN2690 | Antifungal | 0.25 | Candida albicans |

| This compound | Antibacterial | TBD | Escherichia coli |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Antimicrobial | 0.15 | Bacillus cereus |

Case Studies

- Proteasome Inhibition : A study on boron-containing compounds revealed that they could effectively inhibit the proteasome in cancer cells, leading to increased apoptosis rates. This suggests that this compound could be a candidate for further development as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study of various phenylboronic acids, this compound was assessed for its antimicrobial properties against clinical isolates of bacteria. Preliminary results indicated promising activity, warranting further investigation into its mechanism of action .

Q & A

Q. What are the key spectroscopic and analytical methods for characterizing (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid?

Answer: Characterization requires a combination of techniques:

- Multinuclear NMR : and NMR confirm fluorine and boron environments, respectively. NMR identifies formyl and methyl protons .

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and substituent positioning, critical for reactivity studies .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., stability up to 600°C for fluorinated analogs) .

Q. What safety protocols are essential when handling this boronic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .

- Storage : Keep in sealed containers under inert gas (e.g., N) to prevent hydrolysis .

Q. How is the boronic acid moiety stabilized during synthesis to avoid premature hydrolysis?

Answer:

- Protecting Groups : Use pinacol ester derivatives to mask boronic acid during multi-step syntheses .

- Low-Temperature Reactions : Reduces hydrolysis risk in aqueous or protic solvents .

- Anhydrous Conditions : Employ solvents like THF or dichloromethane with molecular sieves .

Advanced Research Questions

Q. How can the regioselectivity of palladium-catalyzed cross-coupling reactions involving this boronic acid be mechanistically controlled?

Answer:

- Substrate Design : The ortho-formyl group directs palladium coordination, favoring decarbonylation at specific positions. Steric effects from methyl and fluorine substituents further modulate reactivity .

- Catalytic System : Bipyridine ligands and trifluoroacetate anions enhance Pd(II) coordination, enabling selective cross-coupling .

- Experimental Validation : Control reactions with non-boronic analogs (e.g., 2-acetylbenzaldehyde) confirm boronic acid’s role in concerted mechanisms .

Q. What methodologies quantify the kinetic binding properties of this boronic acid with diol-containing biomolecules?

Answer:

- Stopped-Flow Fluorescence : Measures rapid binding kinetics (e.g., kon values) with sugars like D-fructose or D-glucose. Fluorinated boronic acids exhibit faster on-rates due to enhanced Lewis acidity .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for diol-binding equilibria .

- Competition Assays : Use stronger diol binders (e.g., alizarin red S) to dissociate complexes and calculate dissociation constants .

Q. How does fluorine substitution influence the compound’s thermal stability and degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Fluorine atoms at meta positions (3,5-) increase thermal stability by reducing electron density at reactive sites. Degradation occurs via boroxine formation or C-B bond cleavage .

- Comparative Studies : Analogues with fewer fluorine substituents (e.g., 4-fluoro derivatives) degrade at lower temperatures, confirming fluorine’s stabilizing role .

Q. What strategies address contradictory results in mechanistic studies of boronic acid-mediated catalysis?

Answer:

- Control Experiments : Test boronic acid-free systems (e.g., external addition of boric acid) to isolate its role. In Pd-catalyzed reactions, boronic acid must be covalently linked for decarbonylation .

- Computational Modeling : DFT calculations predict transition states and identify steric/electronic effects from fluorine and methyl groups .

- In Situ Spectroscopy : Monitor intermediates via IR or Raman spectroscopy to validate proposed mechanisms .

Application-Oriented Questions

Q. How is this boronic acid applied in designing bacterial biosensors?

Answer:

- Surface Functionalization : Conjugate to carbon dots (C-dots) via amide bonds. Fluorine enhances binding specificity to Gram-positive bacterial glycolipids .

- Fluorescence Quenching : Boronic acid-diol binding alters C-dot fluorescence, enabling real-time detection (limit of detection: ~10 CFU/mL) .

- Selectivity Screening : Compare binding to Gram-negative bacteria (e.g., E. coli) lacking dense glycolipid layers .

Q. What synthetic challenges arise in incorporating this boronic acid into peptide-based therapeutics?

Answer:

- Purification Issues : Boronic acids are prone to hydrolysis; use reverse-phase HPLC with trifluoroacetic acid (TFA) for purification .

- Protection/Deprotection : Mask boronic acid as pinacol esters during solid-phase peptide synthesis .

- Stability Testing : Accelerated degradation studies at pH 7.4 and 37°C to assess shelf-life .

Q. How does the compound’s structure inform its use in glucose-sensitive hydrogels for drug delivery?

Answer:

- Diol-Binding Specificity : The formyl group enhances glucose affinity via reversible boronate ester formation. Competitive binding assays with fructose validate selectivity .

- Swelling Kinetics : Monitor hydrogel volume changes under varying glucose concentrations (e.g., 5–25 mM) to optimize insulin release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.